molecular formula C14H19BClFO3 B3245193 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester CAS No. 1668474-08-5

3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester

Cat. No. B3245193
CAS RN: 1668474-08-5
M. Wt: 300.56 g/mol
InChI Key: BWYLJYTVXJOUFN-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester, also known as 3-Chloro-4-ethoxy-5-fluorophenylboronic acid 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-oxide, is a boronic acid derivative that has gained significant attention in scientific research due to its unique chemical properties. This compound has been used in various applications, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters are widely used in organic synthesis, but their protodeboronation (removal of the boron moiety) is not well developed. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Pinacol boronic esters, including our compound of interest, play a crucial role in SM coupling reactions. These reactions allow the construction of complex organic molecules by coupling aryl or vinyl boronic esters with aryl or vinyl halides. The mild reaction conditions and functional group tolerance make SM coupling a versatile tool in synthetic chemistry .

Preparation of Phenylboronic Catechol Esters

Our compound can be used in the preparation of phenylboronic catechol esters. These derivatives have applications in various fields, including medicinal chemistry and materials science. Phenylboronic catechol esters are valuable intermediates for the synthesis of diverse organic compounds .

Synthesis of Benzopyranone Derivatives

Benzopyranones are important heterocyclic compounds with various biological activities. Our compound can participate in the synthesis of benzopyranone derivatives, which may have applications as GABAA receptor modulators or in other pharmacological contexts .

Synthesis of Multisubstituted Olefins and Conjugate Dienes

Multisubstituted olefins and conjugate dienes are essential building blocks in organic synthesis. Our compound can be utilized in their preparation, enabling the construction of complex molecular architectures .

Fluorinated Aromatic Poly(ether-amide)s

Fluorinated aromatic poly(ether-amide)s are high-performance polymers with excellent thermal stability and chemical resistance. Our compound may find application in the synthesis of these polymers, contributing to materials science and engineering .

Mechanism of Action

properties

IUPAC Name

2-(3-chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClFO3/c1-6-18-12-10(16)7-9(8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYLJYTVXJOUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901141624
Record name 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester

CAS RN

1668474-08-5
Record name 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1668474-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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